molecular formula C6H9NO3 B117520 Methyl 1-acetylaziridine-2-carboxylate CAS No. 151910-15-5

Methyl 1-acetylaziridine-2-carboxylate

Cat. No.: B117520
CAS No.: 151910-15-5
M. Wt: 143.14 g/mol
InChI Key: NBGBXRMKZNVTPG-UHFFFAOYSA-N
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Description

Methyl 1-acetylaziridine-2-carboxylate is a derivative of aziridine, a three-membered nitrogen-containing heterocycle. This compound is of interest due to its unique structural features and reactivity, which make it a valuable building block in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-acetylaziridine-2-carboxylate can be synthesized through the reaction of methyl aziridine-2-carboxylate with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in acetonitrile at low temperatures (around -4°C) to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities.

Properties

IUPAC Name

methyl 1-acetylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(8)7-3-5(7)6(9)10-2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGBXRMKZNVTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(P. Davoli et al., Tetrahedron: Asym. 1995, 6, 2011-2016). (R)-Methyl 1-tritylaziridine-2-carboxylate (9.00 g, 26.24 mmol) was dissolved in MeOH/CHCl3 (1:1, 90 mL) and cooled to 0° C. under Ar and TFA (15.15 mL, 196.80 mmol) was added dropwise. After the reaction mixture was allowed to stir at 0° C. (2 h), the solvent was evaporated in vacuo. The product was dissolved in CH2Cl2 (120 mL), cooled to 0° C., and Et3N (18.29 mL, 131.20 mmol) and AcCl (2.04 mL, 28.86 mmol) were added in two portions over 5 min. The solution was stirred at 0° C. (1 h) and then washed with saturated aqueous NaHCO3 (100 mL) and saturated aqueous brine (100 mL). The organic layer was dried (Na2SO4) and evaporated in vacuo, and then the crude product was purified by column chromatography (SiO2; 1/1 EtOAc/hexanes) and crystallized (cold hexanes) to yield 2.46 g (66%) of desired product as a clear crystal: mp 39-40° C.; [α]25D +84.3° (c 1.2, CHCl3); Rf=0.30 (1/2 EtOAc/hexanes); 1H NMR (CDCl3) δ 2.16 (s, CH3C(O)), 2.51 (dd, J=1.8, 5.5 Hz, NCHH′CH), 2.58 (dd, J=1.8, 3.0 Hz, NCHH′CH), 3.16 (dd, J=3.0, 5.5 Hz, CHH′CHN), 3.80 (s, OCH3); 13C NMR (CDCl3) δ 23.7 (CH3C(O)), 30.9 (NCH2CH), 34.4 (CH2CHN), 52.9 (OCH3), 168.9 (C(O)O), 180.6 (C(O)N); HRMS (ESI) 166.0474 [M+Na+] (calcd. for C6H9NO3Na 166.0480).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
15.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.29 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.04 mL
Type
reactant
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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